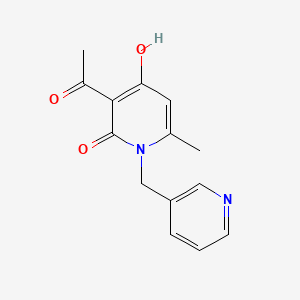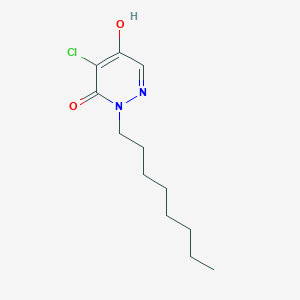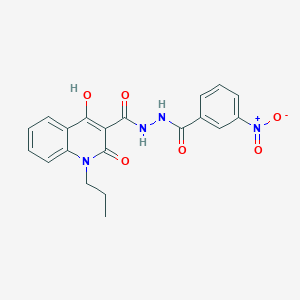
3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone, also known as 3-AP, is a small molecule inhibitor that has been identified as a promising anticancer agent. It was first synthesized in 1997 by researchers at the University of Alabama and has since been the focus of numerous scientific studies.
Wirkmechanismus
The mechanism of action of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone prevents cancer cells from dividing and proliferating. In addition, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, it has been shown to cause DNA damage in cancer cells, which can lead to mutations and the development of drug resistance. In addition, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been shown to induce oxidative stress, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone is its ability to enhance the efficacy of other chemotherapy agents. This makes it a promising candidate for combination therapy. However, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been shown to have limited efficacy in certain types of cancer, such as melanoma and leukemia. In addition, the synthesis of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone is complex and expensive, which may limit its availability for research purposes.
Zukünftige Richtungen
Future research on 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone should focus on identifying biomarkers that can predict its efficacy in different types of cancer. In addition, new synthesis methods should be developed to make 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone more widely available for research purposes. Finally, the potential of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone for combination therapy with other chemotherapy agents should be further explored.
Synthesemethoden
The synthesis of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone involves a multistep process that starts with the reaction of 2-pyridinylmethylamine with acetylacetone to form a pyridinone intermediate. This intermediate is then reacted with methyl iodide to form 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridinone. Finally, the addition of pyridine-3-carboxaldehyde and sodium borohydride produces 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone.
Wissenschaftliche Forschungsanwendungen
3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been shown to enhance the efficacy of other chemotherapy agents, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
3-acetyl-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-6-12(18)13(10(2)17)14(19)16(9)8-11-4-3-5-15-7-11/h3-7,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLNXVGNPWRCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)




![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)

![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)
![1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5914428.png)